dimethyl 1-(4-chlorobenzyl)-4-(4-ethoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate -

dimethyl 1-(4-chlorobenzyl)-4-(4-ethoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate

Catalog Number: EVT-3662816
CAS Number:
Molecular Formula: C24H24ClNO5
Molecular Weight: 441.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

DHPs are commonly synthesized using a multicomponent reaction called the Hantzsch dihydropyridine synthesis. [] This reaction typically involves an aldehyde, a β-ketoester (like ethyl acetoacetate), and an ammonia source (like ammonium acetate). Modifications to the substituents on the reactants allow for the synthesis of a wide variety of DHP derivatives.

Mechanism of Action

DHP calcium channel blockers bind to L-type voltage-gated calcium channels, primarily in vascular smooth muscle cells, blocking calcium influx and leading to vasodilation. [, , , , ]

Applications
  • Antihypertensive agents: Their calcium channel blocking activity makes them effective in lowering blood pressure. [, , , , ]
  • Antianginal agents: DHPs can improve coronary blood flow and reduce myocardial oxygen demand, making them useful in treating angina pectoris. []
  • Anticonvulsant agents: Some DHPs have shown activity in animal models of epilepsy, suggesting potential use as anticonvulsant drugs. [, ]
Future Directions
  • Development of novel DHP derivatives with improved pharmacological profiles, such as increased potency, selectivity, and duration of action. [, , ]

Diethyl 1,4-dihydro-2,6-dimethyl-4-(3-cyanophenyl)-3,5-pyridinedicarboxylate

    Compound Description: This compound belongs to the 1,4-dihydropyridine class, a group known for its calcium channel antagonist activity. The presence of the 3-cyanophenyl substituent at the 4-position of the dihydropyridine ring is a common structural feature in this class, potentially influencing its pharmacological properties. []

    Relevance: This compound shares the core 1,4-dihydropyridine-3,5-dicarboxylate structure with the target compound, dimethyl 1-(4-chlorobenzyl)-4-(4-ethoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate. The presence of an aryl substituent at the 4-position further strengthens the structural relationship, even though the specific substituents differ.

Bis(2-cyanoethyl) 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate

    Compound Description: This molecule is a nifedipine analog, indicating its potential as a calcium channel blocker. The 2-nitrophenyl group at the 4-position is noteworthy as it resembles the nitrophenyl substitution pattern frequently observed in calcium channel antagonists within the 1,4-dihydropyridine class. []

    Relevance: This compound and dimethyl 1-(4-chlorobenzyl)-4-(4-ethoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate share the fundamental 1,4-dihydropyridine-3,5-dicarboxylate framework. The presence of an aryl group at the 4-position, although with different substituents (2-nitrophenyl vs. 4-ethoxyphenyl), further highlights the structural connection. [] (https://www.semanticscholar.org/paper/a76fc9a3a13a1847dfd95ef889bfd0c0fd9764c9)

3-Allyl-5-ethyl-4(3-fluorophenyl)-1,4-dihydro-2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate

    Compound Description: Synthesized via the Hantzsch reaction, this compound is a 1,4-dihydropyridine derivative, suggesting possible calcium channel blocking activity. Its structure, confirmed by single-crystal XRD analysis, reveals key features common to this class, including the dihydropyridine ring and the 3,5-dicarboxylate groups. []

    Relevance: This compound and dimethyl 1-(4-chlorobenzyl)-4-(4-ethoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate are both unsymmetrical 1,4-dihydropyridines, sharing the core structure of a dihydropyridine ring with two ester groups at positions 3 and 5. Although they differ in their specific substituents, their shared core structure and method of synthesis (Hantzsch reaction) makes them structurally related. [] (https://www.semanticscholar.org/paper/6fbf7ece34bc54e1b7b175347ab91d08d66647e1)

Methyl(omega-trimethylalkylammonium) 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate iodide

    Compound Description: These compounds are permanently charged chiral 1,4-dihydropyridine derivatives developed as molecular probes for L-type calcium channels. The presence of a charged ammonium group linked to the dihydropyridine core via an alkyl chain distinguishes these compounds. []

    Relevance: These compounds and dimethyl 1-(4-chlorobenzyl)-4-(4-ethoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate belong to the 1,4-dihydropyridine family and are structurally similar. They share a 1,4-dihydropyridine ring substituted at the 3- and 5-positions with carboxylate groups. The key difference lies in the 1-position substituent and the nature of the aryl group at the 4-position, which significantly influences their pharmacological properties. [] (https://www.semanticscholar.org/paper/6be49d8167582f17d7b27fe06879907730c550bf)

2-[4-(4-Benzhydryl-1-piperazinyl)phenyl]ethyl methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate hydrochloride

    Compound Description: This compound, specifically the (4S)-(+)-enantiomer, exhibits antihypertensive activity in spontaneously hypertensive rats (SHR). Its activity is attributed to the inhibition of [3H]nimodipine binding to rat cardiac membrane homogenate, suggesting its interaction with L-type calcium channels. [, ]

    Relevance: This compound and dimethyl 1-(4-chlorobenzyl)-4-(4-ethoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate are structurally analogous. They share a 1,4-dihydropyridine ring with a 3-nitrophenyl substituent at the 4-position and a methyl ester group at one of the carboxylate functions. The difference lies in the other ester substituent, which significantly impacts their pharmacological properties. ,

    Compound Description: Manidipine, a known calcium channel blocker, exhibits antihypertensive activity. The (S)-(+)-enantiomer of manidipine demonstrates significantly greater potency compared to its (R)-(-) counterpart in terms of antihypertensive activity in spontaneously hypertensive rats and binding affinity to [3H]nitrendipine binding sites. []

    Relevance: Both manidipine and dimethyl 1-(4-chlorobenzyl)-4-(4-ethoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate belong to the 1,4-dihydropyridine class of calcium channel blockers, sharing the core structure of a dihydropyridine ring with two carboxylate groups at the 3- and 5-positions and a nitrophenyl group at the 4-position. Variations in the substituents on the carboxylate groups lead to differences in their pharmacological profiles. [] (https://www.semanticscholar.org/paper/1ee15146589d572f6c2b7d4dbac28b0a807cf22f)

(±)-3-(4-Allyl-1-piperazinyl)-2,2-dimethylpropyl methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate dihydrochloride (NKY-722)

    Compound Description: NKY-722 is a water-soluble calcium antagonist. This dihydropyridine derivative exhibits a potent, slow-onset, and long-lasting antihypertensive effect attributed to its vasodilatory action. It demonstrates superior potency compared to nicardipine, particularly upon oral administration. [, , ]

    Relevance: NKY-722 and dimethyl 1-(4-chlorobenzyl)-4-(4-ethoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate share the basic 1,4-dihydropyridine structure with a 3-nitrophenyl group at the 4-position. The presence of different ester substituents on the dihydropyridine ring is a common structural variation within this class of calcium channel modulators, impacting their pharmacokinetic and pharmacodynamic properties. ,,

4-(4-Bromo-phenyl)-2,6-dimethyl-1,4-dihydro-pyridine-3,5-dicarboxylic acid diethyl ester

    Compound Description: This molecule is a 1,4-dihydropyridine derivative synthesized through the Hantzsch reaction. Its structure was confirmed using spectroscopic methods (FT-IR, 1H NMR, 13C NMR) and single-crystal X-ray diffraction (SC-XRD). The presence of a halogen substituent on the phenyl ring at the 4-position is notable. []

    Relevance: This compound and dimethyl 1-(4-chlorobenzyl)-4-(4-ethoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate belong to the same chemical class, the 1,4-dihydropyridines, and share a similar core structure, including the dihydropyridine ring and the 3,5-dicarboxylate groups. The main difference lies in the specific substituents on the aryl ring at the 4-position and the ester groups. [] (https://www.semanticscholar.org/paper/a0a501720cce3b36eef5f1f47caf0c2c33414d15)

(±)-3-(Benzylmethylamino)-2,2-dimethylpropyl methyl 4-(2-fluoro-5-nitrophenyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate hydrochloride (TC-81)

    Compound Description: TC-81 is a novel calcium antagonist with a strong, long-lasting, and slow-onset antihypertensive activity, particularly effective when administered orally. It exhibits greater potency compared to nicardipine and shows promise for long-term antihypertensive therapy. [, , ]

    Relevance: TC-81 and dimethyl 1-(4-chlorobenzyl)-4-(4-ethoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate are both dihydropyridine calcium antagonists, sharing the core 1,4-dihydropyridine-3,5-dicarboxylate structure. They both possess an aryl group at the 4-position, albeit with different substitutions. The presence of different ester substituents highlights the structural diversity within this class and its impact on the compounds' pharmacological properties. , ,

Diethyl 1,4‐Dihydro‐2,6‐dimethyl‐3,5‐pyridinedicarboxylate (Hantzsch ester)

    Compound Description: This compound, frequently referred to as the Hantzsch ester, is a fundamental building block in the synthesis of diverse 1,4-dihydropyridine derivatives. It acts as a hydride source in various chemical reactions and serves as a crucial intermediate in preparing more complex dihydropyridines with potentially valuable pharmacological properties. []

    Relevance: Hantzsch ester represents the core structure found in dimethyl 1-(4-chlorobenzyl)-4-(4-ethoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate. While the Hantzsch ester lacks substituents at the 1- and 4-positions, it highlights the fundamental structural motif shared by a wide array of 1,4-dihydropyridine compounds.

Dimethyl 4-(2-chlorophenyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate (DCDDP)

    Compound Description: DCDDP is a dihydropyridine calcium antagonist that demonstrates protective effects against chronic pulmonary hypertension. Its mechanism of action is believed to involve the inhibition of free radical production and modulation of nitric oxide levels in the lungs. [, , ]

    Relevance: Both DCDDP and dimethyl 1-(4-chlorobenzyl)-4-(4-ethoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate belong to the 1,4-dihydropyridine class of calcium antagonists, sharing a similar core structure with a dihydropyridine ring substituted with two carboxylate groups at the 3 and 5 positions. The presence of an aryl group at the 4-position, albeit with a different substitution pattern, further emphasizes their structural relationship. ,,

Dialkyl 4-Imidazolyl-1,4-Dihydropyridine-3,5-dicarboxylates

    Compound Description: These compounds were designed as potential dual-acting agents targeting both angiotensin II receptors and calcium channels. This approach aimed to combine the beneficial effects of angiotensin receptor blockers (ARBs) and calcium channel blockers (CCBs). []

    Relevance: Dimethyl 1-(4-chlorobenzyl)-4-(4-ethoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate and these dialkyl 4-imidazolyl-1,4-dihydropyridine-3,5-dicarboxylates belong to the 1,4-dihydropyridine class. While they share the core dihydropyridine ring and 3,5-dicarboxylate moieties, they differ in their substituents at the 4-position, reflecting a strategy for designing compounds with potentially enhanced therapeutic profiles.

3‐Ethyl 5‐methyl 1,4‐dihydro‐2‐[(2‐hydroxyethoxy)methyl]‐6‐methyl‐4‐(2,3‐dichlorophenyl)‐3,5‐pyridinedicarboxylate (Compound 13)

    Compound Description: Compound 13 is a bioisostere of amlodipine, designed to improve upon its calcium channel antagonist activity. The key structural difference between compound 13 and amlodipine is the replacement of the 2-chlorophenyl group with a 2,3-dichlorophenyl group at the 4-position of the dihydropyridine ring. []

    Relevance: Both compound 13 and dimethyl 1-(4-chlorobenzyl)-4-(4-ethoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate are 1,4-dihydropyridines, demonstrating the versatility of this core structure in developing calcium channel antagonists. Although they differ in their specific substituents at various positions, including the 4-aryl group, they highlight how modifications to the dihydropyridine scaffold can lead to compounds with diverse pharmacological properties.

1-{2-(Phthalimido-N-oxy)-ethyl}-4-(4-substituted phenyl)-2,6-dimethyl-1,4-dihydro-3,5-bis-N-(4-oxo-2-phenylquinazolin-3(4H)-ylcarboxamides)

    Compound Description: This series of compounds represents a variation on the 1,4-dihydropyridine structure. The key modification involves replacing the ester groups at the 3- and 5-positions with more complex carboxamide moieties. These structural changes are likely to influence the compounds' pharmacological properties and potential interactions with biological targets. []

    Relevance: Dimethyl 1-(4-chlorobenzyl)-4-(4-ethoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate and these compounds share the 1,4-dihydropyridine ring system, illustrating the core scaffold's adaptability in designing new molecules. While they differ significantly in their substituents, particularly at the 3- and 5-positions, they highlight how modifications to the dihydropyridine structure can lead to compounds with potentially diverse biological activities.

    Compound Description: This radiolabeled compound is a tool for investigating the metabolism and distribution of CV-4093 (2HCl) in animal models. This dihydropyridine derivative, with a 3-nitrophenyl group at the 4-position, likely exhibits calcium channel antagonist activity. []

    Relevance: Both [14C]CV-4093 (2HCl) and dimethyl 1-(4-chlorobenzyl)-4-(4-ethoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate are structurally related, sharing the 1,4-dihydropyridine core with a nitrophenyl substituent at the 4-position and a carboxylate group esterified with a 2-[4-(diphenylmethyl)-1-piperazinyl]ethyl moiety. The difference in the other ester substituent highlights how subtle structural variations within this class can be used to study drug metabolism and distribution. [] (https://www.semanticscholar.org/paper/46b10e4bf1577b0367fda9471d3eed3ce2098072)

3-Alkyl 5-isopropyl 4-aryl-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylates

    Compound Description: This series of compounds represents a class of 1,4-dihydropyridines containing various substituents on the C-3 alkyl ester group and the C-4 aryl ring. The variations in these substituents are explored to investigate their impact on calcium channel antagonist activity and potential anticonvulsant effects. []

    Relevance: Dimethyl 1-(4-chlorobenzyl)-4-(4-ethoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate belongs to the same broad category of 1,4-dihydropyridines as these 3-alkyl 5-isopropyl 4-aryl-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylates. The presence of different alkyl and aryl substituents exemplifies the vast structural diversity possible within the 1,4-dihydropyridine class, influencing their pharmacological profiles, including calcium channel modulation and potential anticonvulsant activity.

Diethyl 1,4-dihydro-2,6-dimethyl-4-(4-methyl-1,2,3-thiadiazol-5-yl)pyridine-3,5-dicarboxylate

    Compound Description: This compound is a 1,4-dihydropyridine derivative with potential biological activity. Its structure, elucidated using spectroscopic methods and single-crystal X-ray diffraction, reveals the presence of a thiadiazole ring system at the 4-position of the dihydropyridine core. This structural feature may contribute to its reported fungicidal, antiviral, and insecticidal activities. [, ]

    Relevance: This compound and dimethyl 1-(4-chlorobenzyl)-4-(4-ethoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate belong to the 1,4-dihydropyridine family, sharing the same basic scaffold with two carboxylate groups at the 3- and 5-positions. The distinct substituent at the 4-position, a thiadiazole ring instead of an aryl group, highlights how structural variations at this position can lead to compounds with different biological activities. ,

Dialkyl 1,4-dihydro-2,6-dimethyl-4-(pyridinyl)-3,5-pyridinedicarboxylates

    Compound Description: These compounds, featuring a pyridinyl substituent at the 4-position, are recognized for their calcium channel antagonist activity. Their potency is influenced by the nature and size of the alkyl ester substituents, with asymmetrical esters often exhibiting higher potency than their symmetrical counterparts. This structure-activity relationship highlights the importance of these substituents in modulating the pharmacological effects. []

    Relevance: Dimethyl 1-(4-chlorobenzyl)-4-(4-ethoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate shares the core 1,4-dihydropyridine-3,5-dicarboxylate structure with this set of compounds. The key distinction lies in the nature of the substituent at the 4-position: a pyridinyl group in these compounds versus a 4-ethoxyphenyl group in the target compound.

Dialkyl 4-(dihydropyridinyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinecarboxylates

    Compound Description: This class of compounds, characterized by a dihydropyridinyl substituent at the 4-position, exhibits notable calcium channel antagonist activity. The stereochemistry and substituent size on the dihydropyridinyl ring significantly influence their potency. These compounds demonstrate a correlation between their ability to inhibit [3H]nitrendipine binding and their ability to inhibit the tonic component of muscarinic-induced contractions, suggesting a common mechanism of action related to calcium channel blockade. []

    Relevance: Dimethyl 1-(4-chlorobenzyl)-4-(4-ethoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate and this group of compounds both belong to the 1,4-dihydropyridine category. The presence of a dihydropyridinyl group at the 4-position in these related compounds, as opposed to a substituted phenyl ring in the target compound, highlights a structural variation that retains calcium channel antagonist activity while potentially offering different pharmacological profiles.

1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridine-dicarboxylates with non-identical ester functions

    Compound Description: These compounds, bearing a 3-nitrophenyl group at the 4-position, are a subset of 1,4-dihydropyridines known for their vasodilating and antihypertensive activities. They frequently exhibit superior pharmacological properties compared to their counterparts with identical ester functions, emphasizing the importance of structural asymmetry in optimizing their therapeutic effects. []

    Relevance: Dimethyl 1-(4-chlorobenzyl)-4-(4-ethoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate shares the core structure with these compounds, possessing a dihydropyridine ring with different ester substituents at the 3- and 5-positions, which are crucial for their activity. The variation in the aryl substituent at the 4-position (4-ethoxyphenyl vs. 3-nitrophenyl) indicates a modification to explore different structure-activity relationships and potentially achieve desired pharmacological profiles.

    Compound Description: This series of compounds highlights the impact of introducing asymmetry in the ester moieties on vasodilating and antihypertensive activities. Compounds with a cyclopropylmethyl ester group, such as MPC-2101, exhibit potent cerebral vasodilating effects, while those with a 2-oxopropyl ester group, like MPC-1304, demonstrate pronounced antihypertensive properties. []

    Relevance: Both dimethyl 1-(4-chlorobenzyl)-4-(4-ethoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate and this group of compounds are asymmetrical 1,4-dihydropyridines with diverse ester substituents, underscoring the significance of these groups in modulating their pharmacological activities. While they differ in their specific aryl substituents at the 4-position, they emphasize how varying the ester groups can significantly alter their potency and target selectivity, leading to compounds with improved therapeutic profiles for cardiovascular diseases.

2-Methoxyethyl (E)-3-phenyl-2-propen-1-yl (±)-1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate (FRC-8653)

    Compound Description: FRC-8653, a novel dihydropyridine derivative, exhibits calcium channel antagonist activity. It effectively inhibits calcium influx in PC12 cells and binds to cardiac membrane 3H-nitrendipine binding sites, similar to nifedipine and nicardipine. Furthermore, it demonstrates a slower onset but longer duration of vasorelaxing effects compared to nifedipine. []

    Relevance: Both FRC-8653 and dimethyl 1-(4-chlorobenzyl)-4-(4-ethoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate are dihydropyridine calcium channel blockers, sharing the core 1,4-dihydropyridine-3,5-dicarboxylate structure and a 3-nitrophenyl group at the 4-position. They exemplify how variations in the ester substituents on the dihydropyridine ring can lead to compounds with different pharmacokinetic and pharmacodynamic properties, allowing for fine-tuning of the duration and onset of action. [] (https://www.semanticscholar.org/paper/5f9e9cc9daa3f0401ad20faac9299d6cc5a0a7af)

    Compound Description: This compound represents a class of dihydropyridines with potent calcium antagonist properties. Separation into stereoisomers revealed a significant difference in antihypertensive activity, with the (+)-alpha isomer (benidipine hydrochloride, KW-3049) demonstrating superior efficacy compared to the (-)-alpha isomer. This finding highlights the crucial role of stereochemistry in determining the pharmacological activity of these compounds. []

    Relevance: This compound and dimethyl 1-(4-chlorobenzyl)-4-(4-ethoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate share the core dihydropyridine ring system and a 3-nitrophenyl substituent at the 4-position, underscoring their structural similarity within the 1,4-dihydropyridine class. This shared scaffold is a testament to its versatility in generating compounds with potent calcium antagonist activity. Differences in the ester substituents and stereochemistry emphasize the importance of these structural features in determining their overall pharmacological profiles.

Bis(2-propoxyethyl)-1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate (niludipine)

    Compound Description: Niludipine is a dihydropyridine calcium channel blocker known for its vasodilating properties. Its efficacy is influenced by the position of the nitro group on the phenyl ring and the nature of the ester groups. This compound demonstrates the importance of structural modifications in optimizing pharmacological activity within this class. []

    Relevance: Niludipine and dimethyl 1-(4-chlorobenzyl)-4-(4-ethoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate both belong to the 1,4-dihydropyridine class of calcium channel blockers. The presence of different ester groups and the position of the nitro group on the phenyl ring highlight how modifications to the basic dihydropyridine scaffold can lead to compounds with varying pharmacological profiles.

    Compound Description: This series of 1,4-dihydropyridine derivatives contains either a nitrooxy or a nitrophenyl group within the C-3 ester substituent, a structural feature aimed at influencing nitric oxide (NO) release and, consequently, vascular muscle relaxation. These compounds exhibit potent calcium channel antagonist activity, superior or comparable to nifedipine. []

    Relevance: These compounds and dimethyl 1-(4-chlorobenzyl)-4-(4-ethoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate belong to the same 1,4-dihydropyridine family, sharing the central dihydropyridine ring. Despite variations in substituents at the 3- and 4-positions, their shared core structure underscores the significance of this scaffold in developing calcium channel modulators.

    Compound Description: These nifedipine analogs, incorporating cyclohexyl moieties in their ester substituents, represent an effort to modify the physicochemical properties of 1,4-dihydropyridines, potentially impacting their solubility, bioavailability, and other pharmacological characteristics. []

    Relevance: These cyclohexyl derivatives and dimethyl 1-(4-chlorobenzyl)-4-(4-ethoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate share the core 1,4-dihydropyridine ring system, highlighting its importance as a scaffold for developing calcium channel modulators. The significant structural difference lies in the presence of a 1-methyl-5-nitro-imidazol-2-yl group at the 4-position in these analogs, replacing the substituted phenyl group found in the target compound.

Properties

Product Name

dimethyl 1-(4-chlorobenzyl)-4-(4-ethoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate

IUPAC Name

dimethyl 1-[(4-chlorophenyl)methyl]-4-(4-ethoxyphenyl)-4H-pyridine-3,5-dicarboxylate

Molecular Formula

C24H24ClNO5

Molecular Weight

441.9 g/mol

InChI

InChI=1S/C24H24ClNO5/c1-4-31-19-11-7-17(8-12-19)22-20(23(27)29-2)14-26(15-21(22)24(28)30-3)13-16-5-9-18(25)10-6-16/h5-12,14-15,22H,4,13H2,1-3H3

InChI Key

DIWKRMCYKQDHBB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2C(=CN(C=C2C(=O)OC)CC3=CC=C(C=C3)Cl)C(=O)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.